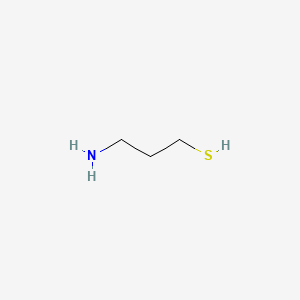

3-Aminopropanethiol

Description

Significance of Multifunctional Aminothiols in Contemporary Synthetic Chemistry

Multifunctional compounds are cornerstones of modern synthetic chemistry, and aminothiols are exemplary in this regard. The presence of both a nucleophilic amino group (-NH₂) and a thiol group (-SH) within the same molecule provides a powerful platform for selective chemical modifications. iris-biotech.dersc.org The thiol group exhibits a strong affinity for noble metal surfaces, enabling the formation of robust self-assembled monolayers (SAMs), while the amino group remains available for subsequent covalent attachment of other molecules, such as peptides, proteins, or synthetic polymers. rsc.orgnih.gov

This dual reactivity is particularly valuable in fields like bioconjugation and materials science. For instance, 1,2-aminothiols are used for the site-specific labeling of proteins and the creation of cyclic peptides. iris-biotech.denih.gov The ability to introduce aminothiols into peptides or other biomolecules allows for "click-like" chemical reactions that are highly efficient and selective, proceeding readily under biocompatible conditions. iris-biotech.de Furthermore, the strategic placement of amino and thiol groups allows for the synthesis of complex heterocyclic structures and the development of novel polymers and functional materials. google.comnih.govmdpi.com The vinyl sulfone functional group, for example, is known to react with the thiol group of cysteine residues, a principle that has been widely applied in proteomics. researchgate.net

Historical Trajectories and Milestones in 3-Aminopropanethiol Investigations

The investigation into this compound and related compounds has a history rooted in the exploration of fundamental organic reactions and their potential applications. Early synthetic routes involved the reaction of thiourea (B124793) with halogen-substituted alkylamines to produce substituted isothioureas, which could then be converted to the desired mercaptoalkylamines. google.com A notable milestone from this period is a 1967 patent describing a process for producing guanido-substituted alkane thiols by reacting this compound with S-methylisothiourea salts. google.com This work was driven by the search for radiation-protective compounds, establishing an early research trajectory for aminothiols. google.com

Later research focused on leveraging its bifunctionality for more complex syntheses. For example, methods were developed for the synthesis of bicyclic β-lactams (penams) and cephams using homocysteamine as a key starting material. lookchem.com These foundational studies demonstrated the compound's utility as a versatile synthon, paving the way for its adoption in more advanced and diverse research areas.

Current Paradigms and Emerging Research Frontiers for this compound

Current research on this compound is characterized by its application in cutting-edge fields, where its unique properties are harnessed to create functional materials and systems at the molecular level.

Surface Science and Sensor Technology A prominent application of this compound is in the formation of self-assembled monolayers (SAMs) on gold surfaces. rsc.orgrsc.org The thiol group anchors the molecule to the gold substrate, creating a stable, functionalized surface where the terminal amino groups are exposed. These amine-terminated surfaces can be used to mimic the charged surfaces of proteins or to immobilize biomolecules for sensor applications. rsc.orgresearchgate.net For example, researchers have used SAMs of this compound on field-effect transistor (FET) sensors to quantify amino acid interactions, providing insights into protein assembly. rsc.orgresearchgate.net Similarly, it has been used to functionalize gold-dot pattern chips for highly sensitive localized surface plasmon resonance (LSPR) sensors for virus detection. researchgate.net

Coordination Chemistry and Nanomaterials In coordination chemistry, this compound acts as a critical ligand for constructing complex, sulfur-bridged multinuclear metal assemblies. researchgate.netkogakuin.ac.jp Its reaction with metal ions like rhodium(III) creates stable metalloligands, such as fac-[Rh(apt)₃] (apt = 3-aminopropanethiolate). researchgate.netacs.org These metalloligands can then be used to protect and stabilize atomically precise silver nanoclusters. acs.orgresearchgate.netresearchgate.net The six-membered chelate ring formed by this compound imparts different structural properties compared to the five-membered ring of its analogue, 2-aminoethanethiol, leading to distinct multinuclear structures and properties. researchgate.netkogakuin.ac.jp These novel nanoclusters exhibit interesting photoluminescent properties, such as a "turn-on" switch in luminescence upon reaction with additional metal ions, highlighting their potential in advanced optical materials. acs.orgresearchgate.net

Advanced Synthesis and Biocompatible Materials this compound continues to be a valuable building block in organic synthesis for creating novel heterocyclic compounds such as thiazinanes. nih.govmdpi.com Its ability to participate in multicomponent reactions makes it an efficient tool for generating molecular complexity. nih.gov Beyond synthesis, it is used to create biocompatible and functional materials. It has been incorporated into copolymer brush films for the preparation of DNA recognition materials. rsc.org It is also used as a cross-linking agent for apelin polypeptides and as a hardener for epoxy resins, yielding hydrophobic and durable materials. google.comgoogle.com

| Research Area | Specific Application | Key Findings/Significance |

|---|---|---|

| Sensor Technology | Formation of Self-Assembled Monolayers (SAMs) on FET and LSPR sensors. rsc.orgresearchgate.net | Enables highly sensitive detection of biomolecules like peptides and viruses by creating a functional, reactive surface. rsc.orgresearchgate.netresearchgate.net |

| Coordination Chemistry | Use as a metalloligand (fac-[Rh(apt)₃]) to form S-bridged multinuclear complexes. researchgate.netkogakuin.ac.jp | The specific chelate ring size dictates the final structure of the metal complex, allowing for tailored chemical architecture. researchgate.net |

| Nanomaterials | Stabilization of atomically precise silver sulfide (B99878) nanoclusters. acs.orgresearchgate.net | Creates novel nanoclusters with unique, switchable photoluminescent properties for potential use in optical devices. acs.orgresearchgate.net |

| Biocompatible Materials | Functionalization of surfaces and polymers for DNA recognition and protein resistance. rsc.orgrsc.org | Allows for the creation of materials that can interact specifically with biological systems or resist non-specific biological fouling. rsc.orgrsc.org |

| Organic Synthesis | Building block for complex heterocyclic compounds (e.g., thiazinanes). nih.govmdpi.com | Serves as a versatile synthon in multicomponent reactions to efficiently build molecular complexity. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c4-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGAMTQMILRCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196765 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-47-5 | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanethiol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Aminopropanethiol and Its Derivatives

Established and Novel Approaches to 3-Aminopropanethiol Synthesis

The presence of two reactive functional groups, the nucleophilic thiol and the basic amine, necessitates strategic synthetic planning. Several core methodologies have emerged as reliable routes to this compound and its derivatives.

Alkylation Protocols Utilizing Thiourea (B124793) Intermediates

A classic and widely employed method for the synthesis of primary thiols, including this compound, involves the use of thiourea. This two-step process begins with the S-alkylation of thiourea with a suitable 3-halopropane, such as 3-chloro-1-propanamine or 3-bromopropanol, to form a stable isothiouronium salt intermediate. wikipedia.org This salt is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), to liberate the desired thiol and urea (B33335) as a byproduct. wikipedia.org

The general mechanism proceeds as follows:

S-Alkylation: Thiourea acts as a sulfur nucleophile, attacking the electrophilic carbon of the haloalkane, displacing the halide and forming the S-substituted isothiouronium salt.

Hydrolysis: The isothiouronium salt is subsequently hydrolyzed. Under alkaline conditions, hydroxide (B78521) attacks the central carbon of the isothiouronium group, leading to the formation of the thiol (as a thiolate salt) and urea. Acidic workup then protonates the thiolate to yield the final this compound.

This method is advantageous due to the use of inexpensive and stable reagents. However, the disposal of the urea byproduct and the conditions required for hydrolysis are considerations for large-scale synthesis.

Table 1: Synthesis of Thiols via Thiourea Intermediate

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product | Typical Conditions |

|---|---|---|---|---|---|

| 3-Halo-1-propanamine | Thiourea (SC(NH2)2) | S-(3-Aminopropyl)isothiouronium salt | NaOH (aq) | This compound | Step 1: Reaction in a solvent like ethanol (B145695). Step 2: Alkaline hydrolysis with heating. |

Reductive Pathways from Thioamide Precursors

Another synthetic avenue involves the reduction of a thioamide functional group. This approach typically starts with 3-mercaptopropanoic acid, which can be converted to its corresponding amide, 3-mercaptopropanamide, through standard amidation techniques. The subsequent thionation of the amide, often using reagents like Lawesson's reagent or phosphorus pentasulfide, would yield the corresponding thioamide.

The critical step is the reduction of this thioamide precursor to the amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice, capable of reducing the thioamide group directly to the primary amine of this compound. organic-chemistry.org This reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). saskoer.ca

The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the thiocarbonyl carbon, followed by workup to yield the final amine product. saskoer.calibretexts.org Careful control of the reaction conditions is necessary due to the high reactivity of LiAlH₄.

Direct Amination Strategies for Propanethiol Derivatives

Direct amination represents a more atom-economical approach to forming the C-N bond. These strategies aim to introduce the amino group in a single step from a suitable precursor. One such precursor is 3-mercapto-1-propanol (B27887). Catalytic amination of this alcohol with ammonia (B1221849) can be achieved using various transition metal catalysts. google.com This "hydrogen-borrowing" or "dehydrative amination" process involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine, followed by the reduction of the imine to the primary amine.

Recent advances in catalysis have seen the development of sophisticated systems, often based on palladium or ruthenium, that can facilitate the direct amination of alcohols with ammonia under relatively mild conditions. google.comnih.gov While the direct catalytic amination of thiols with ammonia is also an area of research, challenges remain in catalyst selectivity and tolerance to the sulfur functional group. uark.edu Alternatively, ammonium (B1175870) salts can be used as the nitrogen source in palladium-catalyzed cross-coupling reactions with suitable propaneyl electrophiles. acs.orgbeehiiv.com

Principles of Green Chemistry Applied to this compound Production

The principles of green chemistry are increasingly influencing the development of synthetic routes for industrial chemicals. For this compound production, this involves designing processes that are more environmentally benign and sustainable. Key areas of focus include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product. Direct amination strategies, for example, are inherently more atom-economical than multi-step syntheses with stoichiometric byproducts. wikipedia.org

Use of Renewable Feedstocks: Exploring pathways that begin from biomass-derived starting materials instead of petrochemicals is a major goal of green chemistry. acs.org For instance, developing methods to produce precursors like 3-mercaptopropanoic acid or 3-mercapto-1-propanol from renewable resources would significantly improve the green credentials of this compound synthesis.

Catalysis: The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. Catalytic routes, such as the direct amination of 3-mercapto-1-propanol, reduce waste and often allow for milder reaction conditions. google.comuark.edu Biocatalysis, using enzymes, offers a highly selective and environmentally friendly alternative for specific synthetic steps.

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with safer alternatives. This could involve using water or other green solvents and avoiding highly toxic or reactive chemicals where possible. For example, developing catalytic systems that can use aqueous ammonia directly avoids the need for anhydrous ammonia gas or solutions in organic solvents. beehiiv.com

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules is crucial in the pharmaceutical and life sciences. Creating enantiomerically pure or enriched analogs of this compound, where a stereocenter is present on the propane (B168953) backbone, requires asymmetric synthesis techniques. A primary strategy involves the use of chiral auxiliaries. masterorganicchemistry.comnih.gov

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For example, a chiral auxiliary like an Evans oxazolidinone or a camphorsultam could be acylated with a suitable propane derivative. beehiiv.comnih.govsigmaaldrich.com Subsequent stereoselective manipulation of the chain, such as a conjugate addition or alkylation, followed by reduction and removal of the auxiliary, can lead to a chiral aminothiol (B82208) analog.

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. This can involve the asymmetric reduction of a ketone or imine precursor using a chiral catalyst, or an enantioselective C-C or C-N bond-forming reaction. Current time information in Bangalore, IN.

Table 2: Strategies for Enantioselective Synthesis

| Strategy | Description | Key Components | Example Application |

|---|---|---|---|

| Chiral Auxiliary | A recoverable chiral molecule that directs the stereoselectivity of a reaction on an attached substrate. sigmaaldrich.com | Evans Oxazolidinones, Camphorsultams, Pseudoephedrine. nih.govsigmaaldrich.com | Asymmetric alkylation of an acyl-camphorsultam derivative to set a stereocenter. beehiiv.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from a prochiral substrate. | Chiral ligands (e.g., BINAP, Josiphos) with a metal (e.g., Ru, Rh, Ir), or an organocatalyst. Current time information in Bangalore, IN. | Ruthenium- or iridium-catalyzed asymmetric transfer hydrogenation of a prochiral ketothioether. Current time information in Bangalore, IN. |

Scalable Synthetic Routes for Industrial and Research Applications

For a chemical to be useful in industrial or large-scale research applications, its synthesis must be scalable, meaning it can be performed safely, efficiently, and economically on a large scale. google.com Key considerations for scalable routes to this compound include:

Cost and Availability of Starting Materials: Routes that utilize inexpensive, readily available bulk chemicals are preferred. The thiourea method, starting from a 3-halopropanol or -amine, is often favored for this reason. uark.edu

Process Safety and Simplicity: The number of synthetic steps should be minimized. One-pot reactions are highly desirable as they reduce the need for intermediate purifications and handling, saving time and resources. google.com Reactions should be robust and not require extreme temperatures, pressures, or highly hazardous reagents.

Yield and Purity: High yields are critical for economic viability. The purification process should be straightforward, ideally involving crystallization or distillation rather than costly chromatographic methods. google.com

Waste Management: The environmental impact and cost of waste disposal must be considered. Catalytic methods and atom-economical reactions are advantageous in this regard.

The development of continuous flow processes, where reagents are mixed and reacted in a continuously flowing stream, is also a modern approach to improving the scalability and safety of chemical production.

Comprehensive Analysis of 3 Aminopropanethiol Chemical Reactivity and Mechanisms

Nucleophilic Attributes of the Amino and Thiol Functionalities

3-Aminopropanethiol, also known as homocysteamine, is an organosulfur compound containing both an amino group (-NH2) and a thiol group (-SH). smolecule.comlookchem.comnih.gov This bifunctional nature imparts unique reactivity to the molecule, allowing it to participate in a diverse range of chemical transformations. The amino group provides basicity and nucleophilicity, while the thiol group is known for its ability to form disulfide bonds and participate in nucleophilic reactions. cymitquimica.comontosight.ai

Amine-Initiated Nucleophilic Substitution Processes

The amino group in this compound acts as a nucleophile, enabling it to engage in substitution reactions with various electrophiles. smolecule.comcymitquimica.com This reactivity is fundamental to its role as a building block in organic synthesis. For instance, the amino group can participate in alkylation and acylation reactions. ontosight.ai A notable application is the desulfurization of thiols for nucleophilic substitution, where free amines, including this compound, can be employed to synthesize secondary and tertiary amines. cas.cn This process is promoted by systems like Ph3P/ICH2CH2I and demonstrates tolerance for a wide array of functional groups. cas.cn

Research has also explored the use of this compound in the synthesis of more complex molecules. For example, it can be reacted with 2-cyclopentylbutyl chloride and subsequently with sulfuric acid to form propanethiol, 3-((2-cyclopentylbutyl)amino)-, hydrogen sulfate (B86663) (ester). ontosight.ai This highlights the amine's capacity to initiate nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.

Thiol-Mediated Oxidative Coupling and Disulfide Exchange Dynamics

The thiol group of this compound is highly reactive and readily undergoes oxidation to form a disulfide, a common reaction for thiols. ichb.pl This process, known as oxidative coupling, can be mediated by various oxidizing agents, such as iodine. ichb.pl The resulting disulfide is a homodimer of this compound.

Furthermore, the thiol group actively participates in thiol-disulfide exchange reactions. nih.gov These reactions involve the cleavage of a disulfide bond by a free thiol, leading to the formation of a new disulfide and a new thiol. This dynamic equilibrium is crucial in various biological and chemical systems. The rate of these exchange reactions is influenced by factors such as the strain in the resulting cyclic disulfide and the proximity of the interacting thiol groups. nih.gov In the context of protein folding, similar thiol-disulfide interchange reactions are fundamental for the formation of correct disulfide bonds within polypeptides. nih.gov

The oxidation of this compound can also be influenced by its environment. For example, when used at high doses in the presence of transition metals, it can generate hydrogen peroxide, leading to oxidative stress. cystinosis.org Conversely, it can also act as an antioxidant by reducing protein oxidation. nih.gov

Bifunctional Reactivity in Intramolecular Cyclization and Ring-Opening Pathways

The presence of both an amino and a thiol group on the same molecule allows this compound to participate in intramolecular reactions, leading to the formation of heterocyclic structures. A key example is its involvement in the synthesis of 1,3-thiazinanes. mdpi.comnih.gov The synthesis of these six-membered rings often involves the reaction of this compound with suitable bifunctional reagents. For instance, reaction with (2-nitroethene-1,1-diyl)bis(methylsulfane) in ethanol (B145695) leads to the formation of 2-(nitromethylene)-1,3-thiazinane. mdpi.comnih.govsemanticscholar.org

This compound can also be formed through the ring-opening of certain heterocyclic compounds. For example, thietane (B1214591) undergoes ring-opening with ammonia (B1221849) to yield this compound. ethernet.edu.etegyankosh.ac.in This reaction highlights the reverse process of cyclization, where a strained ring is opened by a nucleophile. Additionally, the hydrochloride salt of this compound can be synthesized by the hydrolysis of tetrahydro-1,3-thiazine-2-thione under reflux in concentrated hydrochloric acid. google.com

Elaboration to Thioamides and Other Organosulfur Heterocycles

This compound serves as a versatile precursor for the synthesis of various organosulfur heterocycles, including thioamides. The formation of thioamides can be achieved through the reaction of the thiol group with carboxylic acids or their derivatives. smolecule.com General methods for thioamide synthesis include the Kindler thioamide synthesis, which involves a three-component condensation of aldehydes, amines, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org Microwave-assisted protocols have been developed to enhance the efficiency of this reaction. organic-chemistry.orgorganic-chemistry.org

Beyond simple thioamides, this compound is instrumental in constructing more complex heterocyclic systems. Its reaction with various electrophiles can lead to the formation of substituted thiazinanes and other related structures. mdpi.comnih.gov For example, it can be used in multi-component reactions to build complex molecular architectures. One such reaction involves the condensation of this compound with aldehydes and 3-mercaptopropionic acid to yield thiazinanones. mdpi.com The reactivity of this compound with Schiff bases derived from salicylaldehyde (B1680747) has also been investigated, leading to the formation of nickel(II) complexes with distinct coordination chemistry. researchgate.net

The following table summarizes some of the organosulfur heterocycles synthesized using this compound and the corresponding reaction types.

| Heterocycle Class | Starting Materials/Reagents | Reaction Type |

| Thioamides | Carboxylic Acids | Thioacylation |

| Thioamides | Aldehydes, Amines, Elemental Sulfur | Kindler Synthesis |

| 1,3-Thiazinanes | (2-nitroethene-1,1-diyl)bis(methylsulfane) | Cyclization |

| Thiazinanones | Aldehydes, 3-Mercaptopropionic Acid | Multi-component Condensation |

| Nickel(II) Complexes | Schiff bases from Salicylaldehyde | Template Reaction |

Participation in Bioorthogonal Click Chemistry and Bioconjugation Strategies

The unique reactivity of this compound makes it a valuable tool in the fields of bioorthogonal chemistry and bioconjugation. These strategies rely on reactions that are highly specific, efficient, and can proceed under mild, biologically compatible conditions.

Thiol-Ene Reactions in Polymer and Hydrogel Synthesis

The thiol-ene reaction is a prominent example of a "click" chemistry reaction that has found widespread use in polymer and materials science. rsc.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) and can be initiated by either radicals or nucleophiles. rsc.org The radical-mediated thiol-ene reaction is particularly useful for polymer synthesis as it proceeds rapidly and quantitatively under ambient conditions. wikipedia.org

This compound, with its available thiol group, is an excellent candidate for participating in these reactions. It can be used to functionalize polymers or to act as a cross-linking agent in the formation of polymer networks and hydrogels. wikipedia.org The in situ generation of thiols from thiolactones, followed by a UV-initiated radical thiol-ene reaction, provides a versatile one-pot method for synthesizing various polymeric architectures. nih.gov This approach has been used to create everything from linear polymers to complex, cross-linked networks. researchgate.net The high efficiency and orthogonality of the thiol-ene reaction allow for precise control over the final material properties.

The following table outlines the key aspects of thiol-ene reactions involving molecules like this compound in polymer synthesis.

| Feature | Description |

| Reaction Type | Radical or nucleophile-initiated addition of a thiol to an alkene. |

| Initiation | Can be triggered by UV light, heat, or radical initiators. wikipedia.org |

| Key Advantage | High yields, stereoselectivity, rapid reaction rates, and tolerance to various functional groups. wikipedia.org |

| Applications | Synthesis of cross-linked polymer networks, hydrogels, and surface patterning. wikipedia.org |

Amine-Reactive Linkages for Molecular Probe Development

The primary amino group of this compound serves as a versatile nucleophilic handle for the covalent attachment of reporter molecules, signaling moieties, and targeting ligands, making it a valuable building block in the synthesis of molecular probes. The reactivity of this amine allows for the formation of stable, covalent linkages with a variety of electrophilic functional groups.

One of the most common strategies involves the reaction of the amine with isothiocyanates to form a stable thiourea (B124793) linkage. This reaction is widely employed for labeling biomolecules. For instance, oligonucleotides functionalized with a 3'-amino group, derived from precursors like this compound, can be reacted with probes like fluorescein (B123965) isothiocyanate (FITC) to yield fluorescently labeled nucleic acid probes. nih.gov This method is foundational for creating probes for use in various molecular biology assays.

Another significant amine-reactive chemistry is the reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form robust amide bonds. This approach is used to conjugate this compound to molecules containing carboxylic acids that have been pre-activated. The resulting amide linkage is highly stable under physiological conditions, which is critical for the development of reliable probes.

Furthermore, the amine group can participate in nucleophilic addition and substitution reactions. It can react with epoxides in a ring-opening reaction to form a hydroxylamine (B1172632) linkage. zju.edu.cn This has been utilized to functionalize polymer microspheres, creating a solid support that can be used as a platform for affinity purification or as a sensor. zju.edu.cn The amine also readily reacts with aldehydes and ketones in reductive amination procedures to form secondary amine linkages.

In the construction of more complex molecular architectures, the nucleophilicity of the amine in this compound is harnessed to form heterocyclic systems. For example, it can undergo cyclocondensation reactions with appropriate bifunctional reagents to create thiazinane derivatives. nih.govmdpi.com These heterocyclic scaffolds can serve as the core structure for more elaborate probes. The development of bifunctional oligonucleotides, featuring a 3'-amino group and a 5'-thiol, allows for orthogonal conjugation strategies where the amine is reacted with one type of molecule and the thiol with another, leading to highly complex and functional probes. nih.gov

Table 1: Amine-Reactive Linkages with this compound for Probe Development

| Electrophilic Reagent | Functional Group | Resulting Covalent Linkage | Typical Application |

|---|---|---|---|

| Isothiocyanate | -N=C=S | Thiourea | Fluorescent labeling of biomolecules nih.gov |

| N-Hydroxysuccinimide (NHS) Ester | -CO-O-NHS | Amide | Conjugation to carboxyl-containing molecules |

| Epoxide | Oxirane Ring | β-Hydroxyamine | Functionalization of polymer surfaces zju.edu.cn |

| Aldehyde/Ketone (+ Reducing Agent) | -CHO / >C=O | Secondary Amine | Reductive amination for molecular conjugation |

| Acyl Chloride | -COCl | Amide | Synthesis of amide-based conjugates |

Advanced Oxidation and Reduction Chemistry of the Thiol Moiety

The thiol (-SH) group of this compound is redox-active and its chemistry is central to many of its applications, particularly in biological and materials science contexts. The sulfur atom can exist in various oxidation states, leading to a range of products with distinct properties. libretexts.org

The most common oxidation reaction for thiols is the formation of a disulfide bond (-S-S-). libretexts.org In the presence of mild oxidizing agents, including atmospheric oxygen, two molecules of this compound can couple to form the corresponding disulfide, bis(3-aminopropyl) disulfide. This reaction is reversible; the disulfide can be readily reduced back to the free thiol using reducing agents like zinc in hydrochloric acid or biological reductants such as NADH. libretexts.org This thiol-disulfide interchange is analogous to the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) redox couple, a critical antioxidant system in living organisms. portlandpress.com The balance between the reduced thiol and oxidized disulfide forms of aminothiols in biological fluids is often referred to as the "redox thiol status". nih.govahajournals.org

Further oxidation of the thiol moiety can occur with stronger oxidizing agents. Oxidation can lead to the formation of sulfenic acids (R-SOH), which are typically unstable intermediates, followed by more stable sulfinic acids (R-SO₂H) and finally sulfonic acids (R-SO₃H). libretexts.org The specific product depends on the nature and strength of the oxidizing agent used.

The thiol group, particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile and a soft ligand that readily coordinates with metal ions. This property is fundamental to its role in forming redox-active metal complexes. 3-Aminopropanethiolate can act as a ligand, often bridging multiple metal centers to form multinuclear clusters. researchgate.net For example, it has been used to synthesize S-bridged rhodium(III), iridium(III), and nickel(II)/(III) complexes. researchgate.netwhiterose.ac.uk In these structures, the thiolate ligand can stabilize different oxidation states of the coordinated metal. Research has shown that a nickel(III) center can be stabilized in a homoleptic thiolato environment provided by 3-aminopropanethiolate ligands, and this complex can undergo reversible one-electron oxidation and reduction, demonstrating the thiol's role in mediating electron transfer processes. whiterose.ac.uk

In addition to oxidation, the thiol group can participate in other unique redox reactions. For instance, 1,2-aminothiols have been shown to accelerate the reduction of elemental sulfur (S₈) to generate soluble polysulfides and hydrogen sulfide (B99878) (H₂S). rsc.org This reactivity highlights the cooperative effect of the neighboring amine and thiol groups. rsc.org

Table 2: Oxidation Products of the Thiol Moiety in this compound

| Product | Sulfur Oxidation State | General Structure | Typical Reagent/Condition |

|---|---|---|---|

| Thiol (Thiolate) | -2 / -1 | R-SH / R-S⁻ | --- |

| Disulfide | -1 | R-S-S-R | Air (O₂), I₂, H₂O₂ libretexts.org |

| Sulfenic Acid | 0 | R-SOH | Peroxy acids (controlled) |

| Sulfinic Acid | +2 | R-SO₂H | Stronger oxidizing agents |

| Sulfonic Acid | +4 | R-SO₃H | KMnO₄, Performic acid lookchem.com |

| Metal Thiolate Complex | -2 | M-S-R | Metal ions (e.g., Ni²⁺, Rh³⁺, Cd²⁺) researchgate.netwhiterose.ac.uk |

Advanced Coordination Chemistry of 3 Aminopropanethiol

3-Aminopropanethiol as a Bidentate (N,S) Ligand

This compound (apt), also known as homocysteamine, is a versatile ligand in coordination chemistry, primarily due to the presence of two different donor atoms: a soft sulfur (S) atom and a hard nitrogen (N) atom. nih.gov This dual-donor capability allows it to act as a flexible building block for a variety of metal complexes. It functions as a bidentate ligand, coordinating to a metal center through both the thiol sulfur and the amino nitrogen atoms. This chelation results in the formation of a stable six-membered ring structure, a key feature that distinguishes its coordination behavior from its lower homolog, 2-aminoethanethiol (aet), which forms five-membered rings. nih.govslideshare.netgcnayanangal.com

Chelation Preferences and Thermodynamic Stability Constants with Transition Metal Ions

The chelation of this compound to a transition metal ion involves the formation of two coordinate bonds, significantly enhancing the stability of the resulting complex compared to coordination with two separate monodentate ligands (the chelate effect). The preference for forming a six-membered chelate ring influences the geometry and reactivity of the resulting complexes.

| Complex Species | Overall Stability Constant (log β) |

|---|---|

| [Cu(apt)] | 11.92 |

| [Cu(apt)₂]⁻ | 15.12 |

The stability of these complexes is influenced by several factors including the nature of the metal ion, the pH of the solution, and the presence of competing ligands. The formation of the stable six-membered chelate ring is a primary driving force for complexation.

Spectroscopic Characterization Techniques for Metal-3-Aminopropanethiol Complexes

A variety of spectroscopic and analytical methods are employed to elucidate the structure, composition, and properties of metal-3-aminopropanethiol complexes. Each technique provides specific insights into the coordination environment of the metal ion and the bonding within the complex.

| Technique | Information Provided | References |

|---|---|---|

| Single-Crystal X-ray Diffraction | Provides precise bond lengths, bond angles, coordination geometry, and overall molecular structure. | slideshare.netgcnayanangal.comscirp.orgethernet.edu.etwordpress.com |

| Infrared (IR) Spectroscopy | Confirms the coordination of the amino (N-H) and thiolate (S-H disappears) groups by observing shifts in their characteristic vibrational frequencies. | slideshare.netscirp.orgethernet.edu.etwordpress.com |

| X-ray Fluorescence (XRF) | Determines the ratio of metallic elements within a complex. | slideshare.netscirp.orgwordpress.com |

| Elemental Analysis | Confirms the empirical formula and purity of the synthesized complex. | scirp.orgwordpress.com |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of a bulk crystalline sample by comparing its diffraction pattern to one simulated from single-crystal data. | scirp.orgwordpress.com |

| Absorption Spectroscopy (UV-Vis) | Investigates the electronic transitions within the complex, providing information on the oxidation state and coordination environment of the metal center. | ethernet.edu.et |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the complex ion, confirming its composition in solution. | gcnayanangal.com |

| Electrochemical Methods (e.g., Cyclic Voltammetry) | Studies the redox properties of the metal center within the complex, revealing the stability of different oxidation states. | ethernet.edu.et |

| Magnetic Measurements | Determines the magnetic properties of the complex, which can help deduce the oxidation state and spin state of the metal ion. | gcnayanangal.com |

Synthesis and Structural Elucidation of Novel Coordination Compounds

The use of this compound as a ligand has led to the synthesis of a wide array of coordination compounds, ranging from simple mononuclear species to intricate polynuclear and supramolecular structures.

Mononuclear Coordination Complexes

Mononuclear complexes are fundamental starting points in the coordination chemistry of this compound. A key example is the facial-tris(thiolato) rhodium(III) complex, fac-[Rh(apt)₃]. This neutral, octahedral complex is synthesized by reacting a rhodium(III) salt with this compound in an aqueous solution. slideshare.netgcnayanangal.com Similarly, the iridium(III) analogue, fac-[Ir(apt)₃], can be prepared by refluxing IrCl₃·3H₂O with this compound hydrochloride and NaOH in water. ethernet.edu.et These mononuclear complexes are not just interesting in their own right; they are exceptionally important as "metalloligands" or "complexes-as-ligands" for the rational construction of more complex multinuclear architectures. slideshare.netresearchgate.net Other reported mononuclear complexes include those of nickel(II) with Schiff bases derived from this compound and salicylaldehyde (B1680747) or pentanedione. researchgate.netalameda.edu

Polynuclear and Supramolecular Architectures

The true versatility of this compound is showcased in its ability to form complex polynuclear and supramolecular assemblies. By using pre-formed mononuclear complexes like fac-[Rh(apt)₃] as building blocks, chemists can rationally design and synthesize elaborate structures. researchgate.net The facial arrangement of the three thiolato sulfur atoms in these octahedral metalloligands allows them to bind to additional metal ions, acting as tripodal, S-donating capping ligands. slideshare.net

A significant class of polynuclear compounds derived from this compound are the S-bridged multinuclear assemblies. In these structures, the sulfur atoms of the deprotonated thiol groups act as bridges between two or more metal centers. The reaction of fac-[Rh(apt)₃] or fac-[Ir(apt)₃] with various metal ions has yielded a rich family of heterometallic complexes. slideshare.net

The larger six-membered N,S-chelate ring of the apt ligand, compared to the five-membered ring of the aet ligand, results in different S-Rh-S bite angles. This structural difference leads to the formation of entirely different multinuclear architectures than those derived from the corresponding 2-aminoethanethiol complexes. nih.govslideshare.netgcnayanangal.com For instance, the reaction of fac-[Rh(apt)₃] with Pd(II) and Zn(II) yields S-bridged Rh(III)₂Zn(II) trinuclear and Rh(III)₃Pd(II)₃ hexanuclear complexes, respectively. nih.govslideshare.netgcnayanangal.com

A diverse range of these assemblies has been synthesized and structurally characterized by single-crystal X-ray crystallography, as detailed in the table below.

| Complex | Description | References |

|---|---|---|

| [Cd{Rh(apt)₃}₂]²⁺ | A trinuclear complex where a central Cd(II) ion is coordinated by six thiolato S atoms from two fac-[Rh(apt)₃] units. | slideshare.netscirp.orgwordpress.com |

| [Zn{Rh(apt)₃}₂]²⁺ | An S-bridged Rh(III)₂Zn(II) trinuclear complex. | nih.govslideshare.netgcnayanangal.com |

| [Ni{Rh(apt)₃}₂]ⁿ⁺ (n=2, 3, 4) | A trinuclear complex where the central nickel's oxidation state can be interconverted between +2, +3, and +4. | gcnayanangal.com |

| [Ni{Ir(apt)₃}₂]ⁿ⁺ (n=2, 3, 4) | A trinuclear complex featuring a redox-active nickel center bridged by two fac-[Ir(apt)₃] metalloligands. | ethernet.edu.et |

| [Cu₃{Rh(apt)₃}₂]³⁺ | A Cu(I)₃Rh(III)₂ pentanuclear complex where two fac-[Rh(apt)₃] units are linked by three linear Cu(I) ions via sulfur bridges. | gcnayanangal.com |

| [Ag₁₁S{Rh(apt)₃}₆]⁹⁺ | A homochiral Ag(I)Rh(III) nanocluster with an Ag₁₁S core protected by six fac-[Rh(apt)₃] metalloligands. |

These complex structures highlight the remarkable ability of this compound to facilitate the self-assembly of well-defined, high-nuclearity coordination compounds with unique structural features.

Influence of Chelate Ring Size on Complex Stereochemistry and Topology

The coordination of this compound (apt) to a metal center results in the formation of a six-membered chelate ring. This is in contrast to its lower homolog, 2-aminoethanethiol (aet), which forms a five-membered ring. This difference in chelate ring size significantly influences the resulting complex's stereochemistry and topology by altering the ligand's bite angle. researchgate.net Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. numberanalytics.comlibretexts.org However, the subtle difference between a five- and six-membered ring can lead to vastly different multinuclear structures. researchgate.net

Research comparing rhodium(III) complexes of both ligands demonstrates this principle effectively. The facial (fac) isomer of [Rh(aet)3] reacts with metal ions to form a variety of S-bridged multinuclear and supramolecular structures. researchgate.net In contrast, the reactions of fac-[Rh(apt)3] with palladium(II) and zinc(II) yield S-bridged Rh(III)₂Zn(II) trinuclear and Rh(III)₃Pd(II)₃ hexanuclear complexes, respectively, whose structures are notably different from those derived from fac-[Rh(aet)3]. researchgate.netresearchgate.net This divergence is attributed to the difference in the S-Rh-S bite angles imposed by the six-membered N,S-chelate rings of fac-[Rh(apt)3] versus the five-membered rings of fac-[Rh(aet)3]. researchgate.netresearchgate.net The larger ring in the this compound complex alters the orientation of the facial sulfur atoms, predisposing it to form distinct supramolecular assemblies. researchgate.net

| Ligand | Chelate Ring Size | Metal Precursor | Resulting Complex Topology | Reference |

| fac-[Rh(apt)3] | 6-membered | Pd(II) | Rh(III)₃Pd(II)₃ Hexanuclear | researchgate.netresearchgate.net |

| fac-[Rh(apt)3] | 6-membered | Zn(II) | Rh(III)₂Zn(II) Trinuclear | researchgate.netresearchgate.net |

| fac-[Rh(aet)3] | 5-membered | Various | Diverse S-bridged structures | researchgate.net |

Metalloligand Applications in Catalysis and Materials Science

Design and Synthesis of Pre-designed Metalloligands

This compound is a critical component in the synthesis of pre-designed metalloligands, which are stable metal complexes designed to act as ligands themselves in the construction of larger, multinuclear structures. researchgate.netwhiterose.ac.uk A prominent example is the facial isomer of the rhodium(III) complex, fac-[Rh(apt)3], where 'apt' is the deprotonated 3-aminopropanethiolate. researchgate.net This octahedral complex acts as a tripodal, S-donating metalloligand. whiterose.ac.uk

The synthesis of these metalloligands involves reacting the appropriate metal salt with this compound. For instance, fac-[Ir(apt)3] was prepared by reacting iridium(III) chloride with this compound hydrochloride in the presence of sodium hydroxide (B78521). whiterose.ac.uk Similarly, fac-[Rh(apt)3] is synthesized from a rhodium precursor. researchgate.net

These pre-designed metalloligands have been successfully used to create complex heterometallic assemblies.

Trinuclear Complexes : The reaction of fac-[Ir(apt)3] with nickel(II) nitrate (B79036) yields the S-bridged trinuclear complex Ni{Ir(apt)3}23. whiterose.ac.uk An analogous rhodium complex, [Ni{Rh(apt)3}2]3+, has also been synthesized. whiterose.ac.uk

Nanocluster Protection : The fac-[Rh(apt)3] metalloligand has been used to synthesize and protect atomically precise, water-soluble silver sulfide (B99878) nanoclusters. acs.orgresearchgate.netacs.org Examples include the homochiral nanoclusters [Ag11S{Rh(apt)3}6]9+ and [Ag13S{Rh(apt)3}6]11+, which are formed from the reaction of fac-[Rh(apt)3], a silver(I) source, and a sulfide source. acs.orgresearchgate.net

| Metalloligand | Reactant | Resulting Complex/Material | Application Area | Reference |

| fac-[Ir(apt)3] | Ni(NO₃)₂ | [Ni{Ir(apt)3}2]3+ | Coordination Chemistry | whiterose.ac.uk |

| fac-[Rh(apt)3] | Ni(NO₃)₂ | [Ni{Rh(apt)3}2]3+ | Coordination Chemistry | whiterose.ac.uk |

| fac-[Rh(apt)3] | Ag⁺, HS⁻ | [Ag13S{Rh(apt)3}6]11+ | Materials Science | acs.orgresearchgate.net |

| fac-[Rh(apt)3] | Ag⁺, d-penicillamine | [Ag11S{Rh(apt)3}6]9+ | Materials Science | acs.orgresearchgate.net |

Investigation of Catalytic Properties of this compound-Metal Complexes

Complexes containing 3-aminopropanethiolate, particularly with nickel, are of interest as structural and functional models for the active sites of nickel-containing enzymes, such as NiFe hydrogenases. whiterose.ac.uk The catalytic function of such complexes is intrinsically linked to their redox properties.

The trinuclear complex [Ni{Ir(apt)3}2]3+, featuring a nickel(III) center, demonstrates reversible redox behavior. whiterose.ac.uk It can be chemically or electrochemically reduced to [Ni{Ir(apt)3}2]2+ (containing Ni(II)) and oxidized to [Ni{Ir(apt)3}2]4+ (containing Ni(IV)). whiterose.ac.uk This ability to access multiple, stable oxidation states is a key requirement for a catalyst that facilitates multi-electron transformations.

The redox potentials for these transformations are influenced by the nature of the metalloligand. The [Ni{Ir(apt)3}2]3+/2+ and [Ni{Ir(apt)3}2]4+/3+ redox couples occur at significantly more negative potentials compared to the analogous [Ni{Rh(apt)3}2] system. whiterose.ac.uk This indicates that the iridium-based metalloligand provides greater stabilization for the higher oxidation states of the central nickel atom, a crucial factor in tuning the catalytic activity and reaction pathways. whiterose.ac.uk While many studies focus on structural aspects, the stable and reversible redox activity of these well-defined clusters highlights their potential as catalysts or electrocatalysts. whiterose.ac.uk

Computational and Theoretical Studies of Coordination Behavior

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are powerful tools for elucidating the electronic structure and bonding characteristics of metal complexes containing this compound. indexcopernicus.com These computational methods, such as Density Functional Theory (DFT), provide insights into optimized molecular geometries, orbital energies (HOMO and LUMO), and the nature of metal-ligand bonds. whiterose.ac.uknih.gov

For the S-bridged trinuclear complexes [Ni{M(apt)3}2]n+ (where M = Rh, Ir and n = 2, 3, 4), DFT calculations have been performed to complement experimental data. whiterose.ac.uk These studies help in understanding the electronic distribution within the molecule. For example, calculations on the nickel(III) species [Ni{Ir(apt)3}2]3+ and [Ni{Rh(apt)3}2]3+ show that the highest occupied molecular orbital (α-HOMO) is delocalized over the entire complex but is primarily centered on the NiS₆ core. whiterose.ac.uk This confirms that the redox activity is mainly associated with the nickel center. whiterose.ac.uk Such calculations are also used to analyze the bonding, for instance, by examining the electron density between the sulfur donor atoms of the ligand and the central metal, confirming the nature of the covalent interactions. researchgate.net

Density Functional Theory (DFT) for Reaction Energetics and Conformational Analysis

Density Functional Theory (DFT) is widely employed to investigate the conformational landscapes and reaction energetics of this compound complexes. whiterose.ac.ukresearchgate.net By calculating the energies of different geometric arrangements, DFT can identify the most stable structures (conformational analysis) and model the energy profiles of chemical reactions.

In the study of the [Ni{Ir(apt)3}2]n+ series (n = 2, 3, 4), DFT calculations were used to obtain optimized structural parameters for each oxidation state. whiterose.ac.uk The results confirmed the experimental findings from X-ray crystallography, showing a normal octahedral geometry for the Ni(II) and Ni(IV) complexes, but a highly distorted octahedral geometry for the Ni(III) species due to the Jahn-Teller effect. whiterose.ac.uk This provides a theoretical basis for the observed structural changes that accompany the redox reactions.

Furthermore, DFT can be used to calculate thermodynamic parameters associated with reactions, such as redox potentials. nih.gov The calculated redox potentials for the [Ni{Ir(apt)3}2]3+/2+ and [Ni{Ir(apt)3}2]4+/3+ couples were in good agreement with the experimental values obtained from cyclic voltammetry, validating the computational model. whiterose.ac.uk This predictive capability allows for the rational design of new catalysts with tailored redox properties. whiterose.ac.uk

Engineering Applications of 3 Aminopropanethiol in Materials Science and Surface Chemistry

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. sigmaaldrich.comsigmaaldrich.cn The formation of SAMs using alkanethiols on noble metal surfaces, particularly gold, is a well-established technique for creating surfaces with tailored chemical and physical properties. uh.edu

The formation of 3-Aminopropanethiol SAMs on metallic substrates like gold is a rapid process, with initial monolayer coverage achieved within seconds to minutes. sigmaaldrich.comsigmaaldrich.cn This process is primarily driven by the strong affinity of the sulfur atom for the gold surface, forming a stable gold-thiolate bond. sigmaaldrich.cn While the initial layer forms quickly, it is often not well-ordered. Over a period of 12 to 48 hours, the monolayer undergoes a reorganization process, leading to a more ordered and densely packed structure. sigmaaldrich.comharvard.edu

On gold substrates, alkanethiol SAMs typically form a (√3 × √3)R30° structure, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal. sigmaaldrich.comsigmaaldrich.cn This tilting allows for maximized van der Waals interactions between the adjacent chains, contributing to the stability and order of the monolayer. sigmaaldrich.cn The final structure and quality of the SAM can be influenced by factors such as the cleanliness of the substrate, the concentration of the thiol solution, the solvent used, and the immersion time. sigmaaldrich.com

Table 1: Formation and Structural Characteristics of this compound SAMs

| Parameter | Description | Reference |

|---|---|---|

| Substrate | Primarily gold; also silver, copper, and palladium. | uh.eduharvard.edu |

| Driving Force | Strong sulfur-gold affinity (approx. 45 kcal/mol). | sigmaaldrich.cn |

| Formation Time | Initial monolayer in seconds to minutes; ordering over 12-48 hours. | sigmaaldrich.comsigmaaldrich.cnharvard.edu |

| Typical Structure on Gold | (√3 × √3)R30° with a ~30° tilt of alkyl chains. | sigmaaldrich.comsigmaaldrich.cn |

| Intermolecular Interactions | Van der Waals forces between alkyl chains; hydrogen bonding between amino groups. | sigmaaldrich.cnresearchgate.net |

The true power of this compound SAMs lies in the accessible terminal amino group, which provides a reactive platform for further chemical modifications. sigmaaldrich.com This allows for the precise engineering of surface functionality to achieve desired properties.

By reacting the amino groups with various molecules, the surface can be tailored for specific applications. For example, the wettability of the surface can be altered by introducing hydrophobic or hydrophilic moieties. The chemical reactivity can be tuned for catalysis or for the covalent attachment of other functional molecules. This ability to control surface chemistry is crucial for applications in areas such as biocompatible materials, sensors, and molecular electronics. sigmaaldrich.comuba.ar

One common application is the use of this compound SAMs as a foundation for building more complex surface architectures. For instance, they can serve as an anchor layer for attaching polymers, proteins, or DNA. uba.arrsc.org This is often achieved through standard coupling chemistries that target the primary amine of the 3-APT molecule.

The ability to functionalize the surface of a this compound SAM opens up possibilities for creating surfaces with highly specific molecular recognition capabilities. worktribe.com By attaching receptor molecules to the amino-terminated surface, sensors can be designed to detect specific analytes.

This strategy has been employed in the development of various biosensors. For example, by immobilizing DNA probes onto a this compound-modified surface, it is possible to detect complementary DNA sequences through hybridization events. rsc.org Similarly, antibodies or enzymes can be attached to create immunosensors or enzymatic sensors, respectively. The SAM acts as a stable and well-defined interface that presents the recognition elements in an accessible manner, enhancing the sensitivity and selectivity of the sensor. worktribe.com Field-effect transistors (FETs) functionalized with SAMs have been used to study amino acid interactions, where the SAM mimics a protein surface. researchgate.net

Modulation of Surface Functionality through SAM Engineering

Advanced Functionalization of Nanomaterials

The principles of surface modification using this compound extend beyond flat surfaces to the realm of nanomaterials. Its ability to stabilize and functionalize nanoparticles has made it a key component in nanotechnology.

Gold nanoparticles (AuNPs) and gold nanorods (AuNRs) exhibit unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. openbiotechnologyjournal.com this compound is frequently used to modify the surface of these nanomaterials for several reasons.

Firstly, the thiol group provides a strong and stable linkage to the gold surface, preventing aggregation and ensuring the colloidal stability of the nanoparticles. openbiotechnologyjournal.com Secondly, the terminal amino group imparts a positive surface charge, which can be important for electrostatic interactions with negatively charged molecules like DNA. openbiotechnologyjournal.com This modification changes the surface charge of the gold nanoparticles from negative to positive. openbiotechnologyjournal.com

The functionalized AuNPs and AuNRs can then be used in a variety of applications. For example, they can be conjugated with biomolecules for use in bio-imaging, drug delivery, and diagnostics. smolecule.com The controlled spacing provided by the this compound layer on AuNRs is also beneficial for applications in photovoltaics and photosensors. sigmaaldrich.com The process of modifying AuNPs with thiol-containing molecules is often achieved through ligand exchange reactions. researchgate.net

Table 2: Applications of this compound in Gold Nanomaterial Functionalization

| Nanomaterial | Modification Purpose | Application | Reference |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Stabilization, positive surface charge, platform for bioconjugation. | Gene delivery, biosensing, diagnostics. | openbiotechnologyjournal.comsmolecule.com |

| Gold Nanorods (AuNRs) | Controlled spacing, stabilization. | Photovoltaics, photosensors. | sigmaaldrich.com |

The utility of this compound extends to the functionalization of other types of nanomaterials, including semiconductor quantum dots (QDs). QDs are nanocrystals that exhibit quantum mechanical properties, and their surface chemistry is critical to their performance. Surface ligands play a crucial role in passivating the surface, preventing non-radiative recombination, and enhancing photoluminescence quantum efficiency.

While direct studies focusing solely on this compound with a wide range of semiconductor QDs are specific, the principles of thiol-based ligand exchange are broadly applicable. Organic ligands are often exchanged on the surface of QDs to improve their dispersibility in different solvents and to facilitate their integration into devices. For instance, ligands can be designed to enable efficient transfer of excitons from an organic semiconductor host to the QDs. nih.gov

This compound has also been used in the synthesis of more complex nanostructures, such as silver(I) sulfide (B99878) clusters protected by rhodium(III) metalloligands. acs.orgresearchgate.net In these systems, the aminothiolate acts as a ligand that helps to direct the assembly of the cluster. This demonstrates the versatility of this compound in the bottom-up fabrication of novel nanomaterials with tailored properties.

Applications in Plasmonics and Optoelectronic Devices

This compound (3-APT) plays a significant role in the advancement of plasmonics and optoelectronic devices due to its unique bifunctional nature, possessing both a thiol (-SH) and an amino (-NH2) group. nih.gov The thiol group facilitates strong anchoring to gold (Au) surfaces, a common material in these applications, forming a self-assembled monolayer (SAM). rsc.org This SAM provides a versatile platform for the subsequent attachment of other molecules or the construction of more complex architectures.

In the realm of plasmonics, 3-APT is utilized to functionalize gold nanoparticles and surfaces. This functionalization is a critical step in the fabrication of sensitive biosensors and in tuning the plasmonic properties of the material. For instance, the amino group of the 3-APT SAM can be used to immobilize biomolecules like DNA, creating biosensors with high specificity. rsc.org

In the field of optoelectronics, 3-APT is instrumental in the development of novel devices. It has been used in the creation of electroluminescent devices and in the synthesis of atomically precise silver nanoclusters that exhibit photoluminescence. spring8.or.jpresearchgate.net These nanoclusters, stabilized by ligands derived from this compound, have potential applications in photovoltaics and bioimaging. researchgate.net Research has also explored the use of 3-APT in the fabrication of lead-free halide perovskite materials for photovoltaic and optoelectronic applications, where it can influence the material's structural, optical, and electrical properties. researchgate.net

A notable application involves the use of 3-APT in the synthesis of block copolymer brushes on gold thin films. rsc.orgd-nb.info These brushes, composed of poly(N-isopropylacrylamide) (PNIPAAm) and single-stranded DNA (ssDNA), have been investigated for their potential in creating label-free DNA detection systems. The 3-APT SAM acts as the initial layer to anchor the polymer chains to the gold substrate. rsc.org The resulting hybrid material exhibits stimuli-responsive behavior, which can be harnessed for creating switches and sensors. rsc.org

Role in Polymer Chemistry and Hybrid Material Development

This compound is a versatile building block in polymer chemistry, enabling the development of a wide array of functional and hybrid materials. Its dual functionality allows it to act as a linker, a surface modifier, and a component in the synthesis of complex polymer architectures.

3-APT can be incorporated into various polymeric matrices to impart specific properties. For example, it has been used in the modification of porous polymer microspheres. zju.edu.cn The thiol group of 3-APT can react with epoxy groups on the surface of these microspheres, introducing amino functionalities that can then be used for further reactions or for applications such as ion adsorption. zju.edu.cn

In hydrogel systems, 3-APT and its derivatives play a crucial role. For instance, thiol-rich and ion-imprinted alginate hydrogels have been developed for the selective removal of specific ions from aqueous solutions. whiterose.ac.uk The thiol groups provide a high affinity for certain metal ions, enhancing the adsorption capacity and selectivity of the hydrogel.

Furthermore, 3-APT is used in the synthesis of block copolymers, such as the previously mentioned PNIPAAm-b-ssDNA brushes. rsc.org In this system, 3-APT facilitates the grafting of the polymer to a gold surface, creating a hybrid material with tunable properties. rsc.org The resulting polymer brushes can exhibit temperature-responsive behavior, making them suitable for applications in smart materials and sensors. rsc.org

The thiol and amino groups of this compound make it an excellent candidate for modifying adsorbents for the capture of specific ions, particularly heavy metals. The soft Lewis base nature of the sulfur atom in the thiol group allows for strong coordination with soft Lewis acid metal ions like mercury (Hg(II)), lead (Pb(II)), and cadmium (Cd(II)). whiterose.ac.ukfrontiersin.org

One approach involves the functionalization of porous substrates, such as silica (B1680970) gel, with 3-APT or its silane (B1218182) derivatives like (3-mercaptopropyl)triethoxysilane. osti.gov This modification introduces thiol groups onto the surface of the adsorbent, significantly enhancing its selectivity and capacity for capturing heavy metal ions from aqueous solutions. osti.gov

Another strategy involves the simultaneous coating of fibers, such as poly(p-phenylenetherephthalamide) (PPTA), with polysilsesquioxanes containing both amino and thiol functional groups derived from precursors like aminopropyltriethoxysilane (APTES) and mercaptopropyltriethoxysilane (MPTES). frontiersin.org These bifunctional adsorbents have shown high efficiency and selectivity for the adsorption of Hg(II). frontiersin.org The presence of both amino and thiol groups can create a porous structure on the fiber surface, increasing the utilization of the functional groups for ion capture. frontiersin.org

Research has also demonstrated the use of amino-modified mesoporous silica, using modifying agents like 3-aminopropyltrimethoxysilane (B80574) (3-APTMS), for the adsorption of ions such as Ag(I) and Cr(III). researchgate.net

The table below summarizes the adsorption capacities of various this compound-modified adsorbents for different metal ions.

| Adsorbent Material | Modifying Agent | Target Ion | Adsorption Capacity (mmol/g) | Reference |

| Amino-modified mesoporous silica (NH2-MCM-48) | 3-aminopropyltrimethoxysilane (3-APTMS) | Ag(I) | 0.87 | researchgate.net |

| Amino-modified mesoporous silica (NH2-MCM-48) | 3-aminopropyltrimethoxysilane (3-APTMS) | Cr(III) | 2.02 | researchgate.net |

| Poly(p-phenylenetherephthalamide) (PPTA) fibers | Aminopropyltriethoxysilane (APTES) and Mercaptopropyltriethoxysilane (MPTES) | Hg(II) | Data not specified in mmol/g | frontiersin.org |

| Thioacetate-functionalized porous microspheres | This compound and 3-mercaptopropionic acid | Cu(II) | 158 mg/g | zju.edu.cn |

The bifunctional nature of this compound allows it to act as a crosslinker in the synthesis of stimuli-responsive materials. These "smart" materials can change their properties in response to external stimuli such as temperature, pH, or the presence of specific molecules.

An example of this is the use of 3-APT in the creation of poly(N-isopropylacrylamide) (PNIPAAm)-based materials. rsc.org PNIPAAm is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST). d-nb.info By incorporating 3-APT, it is possible to create crosslinked hydrogels or surface-grafted polymer brushes that retain this temperature sensitivity.

Mechanistic Biochemical Investigations and Preclinical Biological Research

Enzymatic Interaction Studies

The interaction of 3-aminopropanethiol with enzymes, particularly amine oxidases, has been a subject of detailed biochemical investigation. These studies reveal specific mechanisms of inhibition and highlight the structural features of the molecule that are critical for its activity.

Mechanism of Amine Oxidase Inhibition in Bovine Plasma

This compound has been identified as a reversible inhibitor of bovine plasma amine oxidase (BPAO), a copper-containing enzyme. nih.govlookchem.com The mechanism of inhibition is distinct from that of many other inhibitors. Research indicates that the presence of both a sulfhydryl (-SH) group and an amino (-NH2) group is essential for its inhibitory action. nih.gov

The proposed mechanism involves the formation of a cofactor adduct. nih.gov Specifically, this compound is believed to form a thiazolidine (B150603) adduct with the 2,4,6-trihydroxyphenylalanine quinone (TPQ) cofactor located in the active site of the BPAO enzyme. nih.gov This interaction leads to the reversible inactivation of the enzyme. Evidence supporting this mechanism includes the observation that the inhibited enzyme does not regain activity after gel filtration, but activity can be restored through dialysis, which follows first-order kinetics. nih.gov This reversible nature suggests a dynamic equilibrium between the inhibitor and the enzyme, where the inhibitor can be removed to restore enzymatic function.

Structure-Activity Relationships in Enzyme-3-Aminopropanethiol Complexes

Studies comparing this compound with its analogs have provided significant insight into the structure-activity relationships governing the inhibition of bovine plasma amine oxidase (BPAO). The presence and relative positioning of the amine and thiol functional groups are crucial for its reversible inhibitory activity.

Research has demonstrated that both this compound and its shorter-chain analog, cysteamine (B1669678) (2-aminoethanethiol), act as reversible inhibitors of BPAO. nih.govresearchgate.net In contrast, an analog where the thiol group is methylated, 2-(methylthio)ethylamine, was found to be only a weak irreversible inhibitor. nih.gov This highlights the critical role of the free sulfhydryl group in the reversible inactivation mechanism. The necessity of the sulfhydryl-amine structure is a key determinant for this specific type of enzyme inhibition. nih.gov

| Compound Name | Structure | Type of Inhibition on BPAO | Key Structural Feature |

| This compound | HS-(CH₂)₃-NH₂ | Reversible nih.gov | Free sulfhydryl and amino groups separated by a three-carbon chain. |

| Cysteamine | HS-(CH₂)₂-NH₂ | Reversible nih.gov | Free sulfhydryl and amino groups separated by a two-carbon chain. |

| 2-(Methylamino)ethanethiol | HS-(CH₂)₂-NHCH₃ | Reversible nih.gov | Free sulfhydryl and a secondary amine group. |

| 2-(Methylthio)ethylamine | CH₃S-(CH₂)₂-NH₂ | Weak Irreversible nih.gov | Methylated sulfhydryl group (thioether) and a primary amine group. |

This table illustrates the relationship between the chemical structure of this compound and its analogs and their observed inhibitory effect on bovine plasma amine oxidase (BPAO).

In Vitro Antioxidant Properties and Free Radical Scavenging Mechanisms

This compound exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. smolecule.com The thiol (-SH) group within its structure is a key functional component responsible for this activity. Thiols can act as reducing agents, donating a hydrogen atom to neutralize highly reactive free radicals, thereby mitigating oxidative stress. smolecule.comdtic.mil This mechanism is fundamental to its potential protective effects against cellular damage caused by reactive oxygen species. smolecule.com Its capacity for free radical scavenging makes it a compound of interest for ameliorating conditions associated with oxidative stress. google.com

Preclinical Exploration of Neuroprotective Mechanisms in Experimental Models

Preclinical research suggests that this compound may possess neuroprotective properties. smolecule.com While direct mechanistic studies in neuroprotection are still emerging, a plausible pathway for this effect is linked to its established role as an amine oxidase inhibitor. nih.govsmolecule.com Amine oxidases, such as monoamine oxidase (MAO), are responsible for the breakdown of key biogenic amine neurotransmitters like dopamine (B1211576) and serotonin. smolecule.com Inhibition of these enzymes can increase the levels of these neurotransmitters, a strategy employed in the treatment of various neurological and psychiatric disorders. researchgate.net Furthermore, the inhibition of certain amine oxidases can prevent the production of cytotoxic byproducts like hydrogen peroxide, thus reducing oxidative stress in neural tissues. researchgate.net The ability of this compound to modulate the activity of these enzymes provides a strong rationale for its potential neuroprotective effects observed in experimental models. smolecule.comresearchgate.net

Application as a Core Building Block in Peptide and Peptidomimetic Synthesis for Biochemical Probes

The bifunctional nature of this compound, containing both a nucleophilic amine group and a reactive thiol group, makes it a valuable building block in synthetic chemistry. smolecule.com It is particularly useful in the synthesis of peptides, peptidomimetics, and specialized biochemical probes. google.comsigmaaldrich.com

In peptide synthesis, the thiol group can be used for site-specific modifications or for forming disulfide bonds, which are crucial for the structure and function of many proteins. albany.edu The amine group provides a point of attachment for extending a peptide chain. This dual functionality allows for the construction of complex molecules with precise structural control. For example, it can be used to prepare self-assembled monolayers (SAMs) that mimic protein surfaces, enabling the study of specific amino acid interactions. researchgate.net These characteristics are essential for creating probes designed to investigate biological processes or to target specific enzymes or receptors. semanticscholar.org

Development of Bioconjugation Reagents for Molecular Probes in Biological Systems

The unique chemical properties of this compound make it a suitable starting material for developing bioconjugation reagents. These reagents are used to link different molecules together, such as attaching a fluorescent dye or an affinity tag to a protein or nucleic acid, creating a molecular probe for biological detection and analysis.

The thiol group offers a reactive handle for conjugation via thiol-maleimide or thiol-ene "click" chemistry, while the amine group can be readily modified to introduce other functionalities. lumiprobe.com A direct application involves using this compound to functionalize surfaces, such as silicon, to which biomolecules like DNA probes can be subsequently tethered. d-nb.info This approach is used in the fabrication of biosensors and other diagnostic devices. Its ability to form stable linkages with other molecules is critical for creating the robust molecular probes needed to study complex biological systems. d-nb.infoichb.pl

| Application Area | Role of this compound | Resulting Product/System |

| Peptide/Peptidomimetic Synthesis | Serves as a bifunctional building block. albany.eduresearchgate.net | Modified peptides, peptidomimetics for biochemical probes. google.comsemanticscholar.org |

| Surface Functionalization | Anchors to a surface (e.g., silicon) via its functional groups. d-nb.info | Modified surfaces for attaching DNA or other biomolecules. d-nb.info |

| Bioconjugation | Acts as a linker to connect different molecular components. lumiprobe.com | Molecular probes for biological imaging and detection. ichb.pl |

This table summarizes the applications of this compound as a versatile building block in different areas of biochemical research.

Advanced Analytical Methodologies for Characterizing 3 Aminopropanethiol and Its Adducts

Chromatographic Separation Techniques (e.g., HPLC, GC) for Complex Mixtures

Chromatographic techniques are indispensable for the separation and quantification of 3-aminopropanethiol from intricate mixtures, including reaction media and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of this compound. sielc.com A common approach involves using a C18 or a specialized reverse-phase column. sielc.com The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comichb.pl For detection, UV-Vis spectroscopy can be utilized, particularly after derivatization, or more advanced detectors like mass spectrometry (MS) can be coupled with HPLC (LC-MS) for enhanced specificity and sensitivity. In some applications, electrochemical detection (LCEC) is employed, which offers high sensitivity for thiol-containing compounds. tandfonline.com The method's adaptability allows for its use in pharmacokinetic studies and for monitoring the purity of synthesized compounds. sielc.comrsc.org

Gas Chromatography (GC):

While less direct due to the low volatility of this compound, GC can be employed for its analysis after appropriate derivatization. nih.gov The amino and thiol groups are typically converted into less polar and more volatile derivatives to facilitate their passage through the GC column. The loading of resins functionalized with this compound has been determined by GC analysis after cleavage of the analyte from the solid support. nih.gov